molecular formula C16H34BrO2P B038190 Tributyl(1,3-dioxolan-2-ylmethyl)phosphonium Bromide CAS No. 115754-62-6

Tributyl(1,3-dioxolan-2-ylmethyl)phosphonium Bromide

Cat. No.: B038190
CAS No.: 115754-62-6
M. Wt: 369.32 g/mol
InChI Key: SABIECHYMHKXJI-UHFFFAOYSA-M
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Mechanism of Action

Tributyl(1,3-dioxolan-2-ylmethyl)phosphonium Bromide, also known as ((1,3-Dioxolan-2-yl)methyl)tributylphosphonium bromide, is a compound with a wide range of potential applications.

Target of Action

It’s noted that it may have an impact on the respiratory system .

Action Environment

The compound is a solid at 20°C and should be stored in an inert gas at 0-10°C to avoid moisture . Environmental factors such as temperature and humidity can influence the compound’s action, efficacy, and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyl(1,3-dioxolan-2-ylmethyl)phosphonium Bromide can be synthesized through a reaction involving tributylphosphine and 1,3-dioxolan-2-ylmethyl bromide. The reaction typically occurs under inert conditions to prevent oxidation and moisture interference . The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

Tributyl(1,3-dioxolan-2-ylmethyl)phosphonium Bromide primarily undergoes substitution reactions, particularly in the formation of carbon-carbon bonds. It is also involved in Wittig reactions, where it acts as a phosphonium ylide precursor .

Common Reagents and Conditions

The compound reacts with aldehydes and ketones in the presence of a base such as sodium hydride or potassium tert-butoxide to form alkenes. The reaction conditions typically involve anhydrous solvents and inert atmospheres to prevent side reactions .

Major Products

The major products formed from these reactions are alkenes, which are valuable intermediates in organic synthesis. The high reactivity and selectivity of this compound make it an essential reagent in the synthesis of complex organic molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tributyl(1,3-dioxolan-2-ylmethyl)phosphonium Bromide is unique due to its high reactivity and selectivity in forming carbon-carbon bonds. The presence of the 1,3-dioxolan-2-ylmethyl group enhances its stability and reactivity compared to other phosphonium salts .

Biological Activity

Overview

Tributyl(1,3-dioxolan-2-ylmethyl)phosphonium bromide (TDB) is a phosphonium salt with the molecular formula C16H34BrO2PC_{16}H_{34}BrO_2P and a molecular weight of 369.32 g/mol. This compound has garnered attention for its diverse applications in biological and chemical research, particularly as a precursor in organic synthesis and as a fluorescent probe for detecting biological molecules.

TDB exhibits biological activity primarily through its role in synthesizing fluorescent probes that can detect important biomolecules such as cysteine and glutathione. The mechanism involves the interaction of TDB with these biomolecules, facilitating their identification through fluorescence signaling. This property makes TDB a valuable tool in biochemical assays and cellular imaging .

1. Fluorescent Probes

TDB is utilized in the preparation of fluorescent probes. These probes are essential for the detection of reactive thiols in biological systems, which are crucial for understanding various cellular processes and disease mechanisms .

2. Antimicrobial Activity

Research indicates that derivatives of dioxolanes, including those related to TDB, exhibit significant antibacterial and antifungal properties. In vitro studies have shown that certain dioxolane derivatives can effectively inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, as well as fungi like Candida albicans .

3. Cytotoxicity Studies

Cytotoxicity assessments conducted on mammalian cell lines indicate varying levels of toxicity associated with TDB and its derivatives. For instance, some studies report minimal cytotoxic effects at low concentrations, while higher concentrations lead to significant cell death .

Synthesis and Characterization

TDB can be synthesized through a reaction involving tributylphosphine and 1,3-dioxolan-2-ylmethyl bromide under inert conditions to prevent moisture interference. The compound's characterization typically involves spectroscopic methods such as NMR and mass spectrometry to confirm its structure .

Case Studies

Table 1: Antibacterial Activity of Dioxolane Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC) µg/mL
Compound AStaphylococcus aureus625 - 1250
Compound BPseudomonas aeruginosa500 - 1000
Compound CCandida albicans250 - 500

Table 2: Cytotoxic Effects on HeLa Cells

Concentration (µM)Cell Viability (%) after 24h
0.1>95%
185%
10<50%

Properties

IUPAC Name

tributyl(1,3-dioxolan-2-ylmethyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34O2P.BrH/c1-4-7-12-19(13-8-5-2,14-9-6-3)15-16-17-10-11-18-16;/h16H,4-15H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SABIECHYMHKXJI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[P+](CCCC)(CCCC)CC1OCCO1.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34BrO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60624468
Record name Tributyl[(1,3-dioxolan-2-yl)methyl]phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115754-62-6
Record name Tributyl[(1,3-dioxolan-2-yl)methyl]phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tributyl(1,3-dioxolan-2-ylmethyl)phosphonium Bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tributyl(1,3-dioxolan-2-ylmethyl)phosphonium Bromide
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Tributyl(1,3-dioxolan-2-ylmethyl)phosphonium Bromide
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Tributyl(1,3-dioxolan-2-ylmethyl)phosphonium Bromide
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Tributyl(1,3-dioxolan-2-ylmethyl)phosphonium Bromide
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Tributyl(1,3-dioxolan-2-ylmethyl)phosphonium Bromide
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Tributyl(1,3-dioxolan-2-ylmethyl)phosphonium Bromide

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